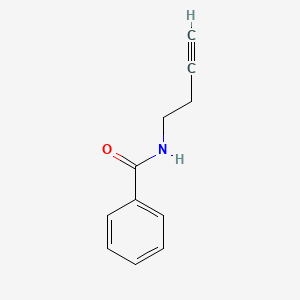

N-(but-3-yn-1-yl)benzamide

Description

Strategic Importance of Integrated Alkyne and Amide Functionalities

The strategic integration of a terminal alkyne and a benzamide (B126) group within the same molecule imparts a unique and synergistic reactivity profile to N-(but-3-yn-1-yl)benzamide. The terminal alkyne serves as a versatile handle for a multitude of transformations, including popular "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and various transition-metal-catalyzed cyclizations. researchgate.netmdpi.comacs.org The benzamide moiety, on the other hand, can act as a directing group in C-H activation/functionalization reactions or participate directly in cyclization cascades. rsc.orgnih.gov This dual functionality allows for the construction of a diverse array of heterocyclic compounds, which are privileged structures in many biologically active molecules. researchgate.net

Overview of Synthetic Versatility and Transformational Potential

The synthetic utility of this compound and its derivatives is vast, with its transformational potential being explored in numerous catalytic systems. The compound can undergo a variety of reactions, including:

Transition-Metal-Catalyzed Cyclizations: Gold, rhodium, and palladium catalysts have been effectively employed to induce intramolecular cyclizations of N-alkynyl amides, leading to the formation of various heterocyclic systems such as oxazoles and isoquinolines. rsc.orgnih.govnih.govbeilstein-journals.orgacs.orgrsc.orgrsc.orgacs.org

Cycloaddition Reactions: The terminal alkyne readily participates in [3+2] cycloaddition reactions with azides to form triazoles, a reaction of significant importance in medicinal chemistry and chemical biology. researchgate.netwgtn.ac.nznih.govresearchgate.net

Coupling Reactions: The alkyne moiety can be functionalized through cross-coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl groups, further expanding its synthetic utility. mdpi.com

Multi-component Reactions: The compound is a suitable substrate for multi-component reactions, where three or more reactants combine in a single operation to form a complex product, exemplifying the principles of step- and atom-economy. mdpi.com

The following sections will delve into specific examples of these transformations, highlighting the reaction conditions and the resulting molecular diversity.

Interactive Data Tables

Below are interactive tables summarizing some of the key reactions involving this compound and its derivatives.

Table 1: Transition-Metal-Catalyzed Reactions

| Catalyst System | Reactant(s) | Product Type | Yield (%) | Reference |

| [Rh(CO)2Cl]2 | Yndiamide and Alkyne | 7-Aminoindoline | up to 92% | nih.gov |

| Rh(III) / Cu(II) | Benzamide and Alkyne | Isoquinolone | Good | nih.gov |

| Ph3PAuOTf | N-Boc-6-alkynyl-3,4-dihydro-2H-pyridine | Vinylogous Amide | - | nih.govacs.org |

| Pd(OAc)2 | o-Iodoaniline and Internal Alkyne | 2,3-Disubstituted Indole (B1671886) | - | core.ac.uk |

Table 2: Cycloaddition Reactions

| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Reference |

| [3+2] Cycloaddition | N-(but-3-yn-1-yl) methanesulfonate (B1217627) and Azide (B81097) | Ruthenium | 1,5-Disubstituted 1,2,3-Triazole | - | researchgate.net |

| [3+2] Cycloaddition | Benzyl (B1604629) Azide and Functionalized Alkyne | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | up to 70% | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPALZYJBUSCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443954 | |

| Record name | N-(But-3-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323581-08-4 | |

| Record name | N-(But-3-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N but 3 Yn 1 Yl Benzamide and Its Analogues

Established Synthetic Routes to N-(but-3-yn-1-yl)benzamide Scaffolds

The foundational methods for constructing this compound and its derivatives primarily rely on robust and well-documented reactions, including the formation of the amide linkage and the strategic introduction of the terminal alkyne.

Amidation Reactions and Derivative Synthesis

The most direct and common method for synthesizing this compound is through an amidation reaction. This involves the coupling of an amine with a carboxylic acid or its activated derivative. researchgate.net In a typical procedure, but-3-yn-1-amine (B154008) is reacted with benzoyl chloride in the presence of a base, such as triethylamine (B128534) (NEt3), in a suitable solvent like diethyl ether (Et2O). beilstein-journals.org The base neutralizes the hydrochloric acid byproduct generated during the reaction.

Alternatively, the reaction can be performed using benzoic acid and a coupling agent. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the formation of the amide bond by activating the carboxylic acid group for nucleophilic attack by the amine. smolecule.comevitachem.com This approach is a staple in amide synthesis due to its broad applicability. researchgate.net

The synthesis of derivatives is readily achieved by modifying either the amine or the acylating agent. For instance, reacting but-3-yn-1-amine with different substituted benzoyl chlorides or other acyl chlorides yields a variety of N-(but-3-yn-1-yl) amides. An example is the synthesis of N-(but-3-yn-1-yl)cyclopropanecarboxamide from but-3-yn-1-amine and cyclopropanecarboxylic acid, often using a coupling agent. smolecule.com Similarly, using substituted amines with benzoyl chloride allows for the creation of diverse benzamide (B126) structures.

A summary of representative amidation reactions is presented below.

| Amine | Acylating Agent | Coupling Agent/Base | Product |

| but-3-yn-1-amine | Benzoyl chloride | Triethylamine | This compound beilstein-journals.org |

| but-3-yn-1-amine | Cyclopropanecarboxylic acid | DCC | N-(but-3-yn-1-yl)cyclopropanecarboxamide smolecule.com |

| Aniline | 3-Acetylbenzoic acid | DCC | N-(3-acetylphenyl)benzamide evitachem.com |

Alkyne Incorporation Strategies

An alternative, though less direct, strategy involves the alkynylation of a suitable precursor. For example, a Sonogashira coupling reaction can be used to introduce the alkyne. This would involve reacting a protected aminopropyl halide with a terminal alkyne, followed by deprotection and amidation. More complex strategies might involve the allenylation of terminal alkynes, which can then be isomerized or further reacted to yield the desired alkyne-containing scaffold. nih.gov However, for this compound itself, the use of but-3-yn-1-amine remains the most straightforward approach.

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers powerful tools for the synthesis of this compound and particularly its more complex analogues, enabling bond formations that are difficult to achieve through classical methods. nih.govuwa.edu.au

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are exceptionally versatile in forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a key palladium-catalyzed reaction for synthesizing analogues. mdpi.combeilstein-journals.org For example, an N-protected but-3-yn-1-amine can be coupled with a substituted aryl halide using a palladium catalyst like PdCl2(PPh3)2 and a copper(I) co-catalyst (CuI) to generate an arylated alkyne, which can then be deprotected and amidated. beilstein-journals.org A related procedure has been documented for the synthesis of N-(4-(2-(3-methoxyprop-1-yn-1-yl)benzo[b]thiophen-3-yl)but-3-yn-1-yl)-2-nitrobenzenesulfonamide, where N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide was coupled with an iodobenzothiophene using Pd(PPh3)4 and CuI. mdpi.com

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the synthesis of N-aryl benzamides. frontiersin.org Furthermore, palladium-catalyzed C-H activation and functionalization provide advanced methods for creating substituted indole (B1671886) and isoquinolinone structures from benzamide precursors. nih.govrsc.orgacs.org

| Reaction Type | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | N-benzylprop-2-yn-1-amine, 4-iodoacetophenone | PdCl2(PPh3)2 / CuI | Aryl-substituted propargylamine (B41283) beilstein-journals.org |

| Sonogashira Coupling | N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide, 3-iodobenzothiophene | Pd(PPh3)4 / CuI | Complex enediyne sulfonamide mdpi.com |

| C-H Functionalization | N-(2-allylphenyl)benzamide | Pd(II) | Substituted N-benzoylindole nih.gov |

| N-Arylation | Debenzyldonepezil, Aryl bromides | Palladium catalyst | N-aryl-debenzeyldonepezil analogues frontiersin.org |

Other Transition Metal-Mediated Syntheses

Beyond palladium, other transition metals are instrumental in synthesizing related structures.

Copper: Copper catalysts, often used as co-catalysts in Sonogashira reactions, can also mediate reactions independently. mdpi.com Copper-catalyzed A3 (aldehyde-alkyne-amine) coupling reactions and oxidative amidation of aldehydes provide efficient routes to various amides. nih.govbeilstein-journals.org For instance, a copper-MOF (Metal-Organic Framework) has been used to catalyze the oxidative amidation of aldehydes with primary amines. nih.gov

Rhodium: Rhodium catalysts are effective in C-H activation and annulation reactions. For example, Rh(III) catalysts can be used to construct complex heterocyclic systems from N-phenoxyacetamides and alkenes. rsc.org

Gold: Gold catalysis has been employed for reactions involving alkynes, such as the hydration of alkynes or cycloaddition reactions. rsc.org

Zinc: Zinc iodide has been shown to catalyze the synthesis of trisubstituted allenes from terminal alkynes and ketones, which are valuable intermediates in organic synthesis. nih.gov

These metal-catalyzed methods provide access to a wide chemical space, allowing for the synthesis of structurally diverse analogues of this compound. uwa.edu.aursc.org

Modern and Green Chemistry Principles in Synthesis

In line with the growing importance of sustainable chemical manufacturing, the synthesis of this compound and its analogues is increasingly being viewed through the lens of green chemistry. colab.wsresearchgate.net The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign. researchgate.net

Key green chemistry strategies applicable to these syntheses include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol, or employing solvent-free reaction conditions, significantly reduces environmental impact. researchgate.netmdpi.com For example, chemodivergent syntheses of N-(pyridin-2-yl)amides have been developed in toluene, a less hazardous alternative to some chlorinated solvents. rsc.org

Catalysis: The use of catalysts, including transition metals and enzymes, is a cornerstone of green chemistry. Catalysts offer high efficiency and selectivity, reduce waste by minimizing the need for stoichiometric reagents, and allow for milder reaction conditions. researchgate.netmdpi.com The development of recyclable heterogeneous catalysts, such as copper-MOFs, further enhances the sustainability of amide synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. nih.gov Direct C-H functionalization and addition reactions are often more atom-economical than classical coupling reactions that generate stoichiometric byproducts.

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a valuable tool for reducing energy consumption. univpancasila.ac.id Microwave heating can dramatically shorten reaction times from hours to minutes and often improves product yields. researchgate.netmdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be performed more efficiently and with a reduced environmental footprint. researchgate.net

Solvent-Free and Aqueous Medium Approaches

Traditional amide synthesis often involves the use of organic solvents, which can have significant environmental and safety drawbacks. Consequently, the development of solvent-free and aqueous-based synthetic methods is a key area of green chemistry research.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer benefits such as reduced waste, lower costs, and often, accelerated reaction rates. The acylation of but-3-yn-1-amine with benzoyl chloride is a direct method for the synthesis of this compound. This reaction can be adapted to solvent-free conditions, potentially with the use of a solid-supported catalyst or by simply heating the reactants together. For instance, the acylation of various amines and alcohols has been successfully carried out under solvent-free conditions using catalysts like bromodimethylsulfonium bromide or metal perchlorates. jmchemsci.com One study demonstrated the efficient solvent-free synthesis of diazocines from o-aminobenzophenones, achieving a 95% yield on a multi-gram scale, highlighting the potential of neat conditions for nitrogen-containing heterocycles. acs.org While a specific protocol for the solvent-free synthesis of this compound is not extensively detailed in the literature, the general principles of solvent-free acylation are applicable.

Another approach involves the use of coupling agents. The synthesis of the analogous compound, N-(but-3-yn-1-yl)cyclopropanecarboxamide, is typically achieved by reacting cyclopropanecarboxylic acid with but-3-yn-1-amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an inert solvent. smolecule.com Adapting such methods to solvent-free conditions, for example by using a solid-phase coupling reagent or mechanochemical (ball-milling) techniques, represents a promising green alternative.

Aqueous Medium Synthesis:

The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of an aqueous base, is a classic example of an aqueous amide synthesis. This method is directly applicable to the synthesis of this compound.

Recent advancements have focused on developing catalytic methods for amide bond formation in water. For instance, a water-soluble porphyrazinato copper(II) catalyst has been shown to be effective for the synthesis of N-substituted amides from nitriles and primary amines in refluxing water. Photochemical methods have also been employed for the synthesis of nitrogen heterocycles in aqueous phosphate-buffered saline (PBS) solution at room temperature, demonstrating the feasibility of mild, aqueous conditions. ucdavis.edu One study reported the synthesis of 2-(prop-2-yn-1-yl)-1,2-dihydro-3H-indazol-3-one in 60% yield from the reaction of o-nitrobenzyl alcohol and propargylamine in an aqueous medium. ucdavis.edu

Table 1: Comparison of Synthetic Approaches for N-alkynyl Amides

| Method | Conditions | Advantages | Potential for this compound |

|---|---|---|---|

| Solvent-Free Acylation | Neat reactants, optional catalyst, heat or mechanochemistry | Reduced waste, cost-effective, potentially faster reactions | High, based on general solvent-free acylation protocols jmchemsci.com |

| Aqueous Acylation (Schotten-Baumann) | Amine, acyl chloride, aqueous base | Uses water as a solvent, well-established method | High, a standard and direct method |

| Coupling Agent-Mediated Synthesis | Carboxylic acid, amine, coupling agent (e.g., DCC) | Good yields, applicable to a wide range of substrates | High, as demonstrated for analogous compounds smolecule.com |

| Catalytic Aqueous Synthesis | Nitrile/amine or other precursors, water-soluble catalyst | Green solvent, catalytic turnover | Moderate, requires specific catalyst development |

| Photochemical Aqueous Synthesis | Precursors, aqueous buffer, UV light | Mild conditions, use of water | Moderate, demonstrated for related heterocyclic systems ucdavis.edu |

Atom-Economic and Sustainable Methodologies

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Many traditional amidation methods, particularly those using coupling agents, suffer from poor atom economy due to the formation of stoichiometric byproducts.

Atom-Economic Approaches:

The direct catalytic amidation of carboxylic acids with amines, where water is the only byproduct, is a highly atom-economic process. While this reaction is thermodynamically challenging, various catalytic systems have been developed to facilitate it. These include the use of boric acid derivatives and transition metal catalysts. The development of such methods for the reaction of benzoic acid with but-3-yn-1-amine would represent a significant advancement in the sustainable synthesis of the target compound.

Another atom-economic strategy is the catalytic hydroaminomethylation of alkynes, followed by oxidation. While not a direct synthesis of the benzamide, it represents a pathway to the core amine structure from simple starting materials.

Sustainable Methodologies:

Beyond solvent choice and atom economy, other aspects of sustainability in the synthesis of this compound and its analogues include the use of renewable starting materials, energy-efficient processes (e.g., catalysis at ambient temperature), and the avoidance of hazardous reagents. The use of catalytic methods, in general, contributes to sustainability by reducing the amount of waste generated compared to stoichiometric reactions. nih.gov For example, rhodium(III)-catalyzed amidation of aryl C-H bonds with isocyanates has been reported as an atom-economical route to N-acyl anthranilamides. nih.gov

One paper mentions that this compound was synthesized according to known procedures without any modifications, suggesting that a standard, likely non-optimized, procedure is commonly used. mdpi.com This highlights the opportunity for the application of greener and more sustainable methodologies.

Table 2: Atom Economy of Different Amide Synthesis Methods

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Acylation with Benzoyl Chloride | but-3-yn-1-amine + benzoyl chloride | This compound | HCl | ~50% (if base is considered) |

| DCC Coupling | but-3-yn-1-amine + benzoic acid + DCC | This compound | Dicyclohexylurea (DCU) | Low |

| Direct Catalytic Amidation | but-3-yn-1-amine + benzoic acid | This compound | H₂O | High (~91%) |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The presence of both a reactive alkyne and an amide group in this compound and its analogues introduces challenges and opportunities related to selectivity in their synthesis and further transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, the primary amine of but-3-yn-1-amine is significantly more nucleophilic than the alkyne. Therefore, in reactions with electrophiles like benzoyl chloride or activated benzoic acid derivatives, the amidation reaction occurs chemoselectively at the nitrogen atom, leaving the alkyne moiety intact.

In subsequent reactions of this compound analogues, the alkyne can be selectively functionalized in the presence of the amide. For example, Sonogashira coupling reactions can be performed on the terminal alkyne without affecting the amide group, as demonstrated in the synthesis of enediyne systems where an N-(but-3-yn-1-yl)sulfonamide was coupled with an iodo-benzothiophene. mdpi.com

Regioselectivity:

Regioselectivity is crucial when considering additions to the alkyne in analogues of this compound. For instance, in the hydration or hydrohalogenation of the alkyne, the addition can follow either Markovnikov or anti-Markovnikov rules, leading to different constitutional isomers. The choice of catalyst and reaction conditions can often control the regiochemical outcome. For example, transition-metal-free, base-catalyzed N-alkenylation of pyrazoles with terminal alkynes has been shown to proceed with high regioselectivity. nih.gov

Stereoselectivity:

Stereoselectivity becomes a key consideration in the synthesis of more complex analogues where new stereocenters are formed. For example, in the reduction of the alkyne to an alkene, stereoselective methods can be employed to produce either the (E)- or (Z)-isomer. Furthermore, if the benzamide or the alkyne substituent contains chiral centers, diastereoselective reactions can be designed. The synthesis of (Z)- and (E)-styryl pyrazoles via a transition-metal-free method highlights how reaction conditions can govern the stereochemical outcome. nih.gov In the synthesis of heterocyclic systems from propargyl amides, both 5-endo-dig and 6-exo-dig cyclizations can be possible, and the stereochemistry of the starting material can influence the pathway and the stereochemistry of the product. acs.org

Chemical Transformations and Reactivity Profiles of N but 3 Yn 1 Yl Benzamide

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in N-(but-3-yn-1-yl)benzamide is the primary site of its reactivity, participating in a wide array of chemical transformations. These reactions are pivotal for the construction of more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bioorthogonal Ligation Variants

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions and tolerates a wide range of functional groups. The CuAAC reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. brainkart.comnih.gov The resulting triazole ring is a stable and versatile linkage, making this reaction invaluable in various fields, including drug discovery and materials science. youtube.comrsc.org

The general scheme for the CuAAC reaction of this compound with an organic azide is as follows:

This compound + R-N₃ --(Cu(I))--> 1,4-disubstituted 1,2,3-triazole

Bioorthogonal ligation reactions are a subset of click chemistry designed to occur in biological systems without interfering with native biochemical processes. jove.comunacademy.com The CuAAC reaction, while highly efficient, has limitations in living systems due to the cytotoxicity of the copper catalyst. jove.com This has led to the development of bioorthogonal ligation variants that mitigate this issue.

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Terminal alkyne (e.g., this compound) and an organic azide. |

| Catalyst | Typically a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. |

| Product | 1,4-disubstituted 1,2,3-triazole. |

| Reaction Conditions | Mild, often at room temperature in various solvents, including water. nih.gov |

| Advantages | High yield, high regioselectivity, and broad functional group tolerance. youtube.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for these reactions.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. chemistrysteps.comlumenlearning.com This reaction is a powerful method for the synthesis of substituted alkynes. masterorganicchemistry.com For this compound, a Sonogashira coupling with an aryl halide would yield an internal alkyne with an aryl substituent.

A related transformation is the palladium-catalyzed hydroarylation of N-propargyl benzamides, which provides a direct route to N-allylbenzamides. nih.gov While the substrate is slightly different, the reactivity principles are applicable. This reaction involves the addition of a boronic acid across the alkyne, catalyzed by a palladium complex. nih.gov

The Heck coupling , another palladium-catalyzed reaction, typically involves the reaction of an alkene with an aryl or vinyl halide. While the terminal alkyne of this compound is not a standard Heck substrate, related palladium-catalyzed reactions can lead to the formation of new carbon-carbon bonds.

Table 2: Palladium-Catalyzed Reactions of this compound

| Reaction | Reactants | Catalyst System | Product |

| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base | N-(4-arylbut-3-yn-1-yl)benzamide |

| Hydroarylation | This compound, Boronic Acid | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | N-(4-arylbut-3-en-1-yl)benzamide |

Cycloaddition and Annulation Reactions (e.g., Electrophilic, Nucleophilic Cyclizations)

The alkyne functionality in this compound can participate in various cycloaddition and annulation reactions to form cyclic structures. These reactions can be triggered by either electrophilic or nucleophilic activation of the alkyne.

A key example is the cycloisomerization of N-(prop-2-yn-1-yl)benzamide, a close analog, which can be catalyzed by gold(I) complexes. researchgate.net This type of reaction involves the intramolecular attack of the amide oxygen onto the alkyne, which has been activated by the gold catalyst, leading to the formation of a heterocyclic product.

Enamides, which are structurally related to the amide portion of the molecule, are known to undergo various cyclization reactions. organicchemistrytutor.com The nucleophilicity of the enamide and the electrophilicity of the resulting acyliminium intermediates can be strategically manipulated to design cyclization and annulation reactions. organicchemistrytutor.com

Hydration and Halogenation Reactions

Hydration of the terminal alkyne in this compound involves the addition of water across the triple bond. This reaction can be catalyzed by acid and mercury(II) salts, leading to the formation of a ketone via an enol intermediate, following Markovnikov's rule. libretexts.orgyoutube.com Alternatively, anti-Markovnikov hydration can be achieved through hydroboration-oxidation, which yields an aldehyde. youtube.com

Markovnikov Hydration: this compound + H₂O --(H⁺, HgSO₄)--> N-(4-oxobutyl)benzamide

Anti-Markovnikov Hydration: this compound --(1. R₂BH; 2. H₂O₂, NaOH)--> N-(4-oxobutyl)benzamide (aldehyde)

Halogenation of the alkyne involves the addition of halogens (e.g., Br₂, Cl₂) across the triple bond. The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, while the addition of a second equivalent leads to a tetrahaloalkane. unacademy.comjove.com The stereochemistry of the first addition is typically anti, resulting in a trans-dihaloalkene. jove.com

Hydroboration and Hydroamination Reactions

Hydroboration of the terminal alkyne in this compound involves the addition of a borane (B79455) reagent (e.g., BH₃ or a dialkylborane) across the triple bond. youtube.comwikipedia.org This reaction is regioselective, with the boron atom adding to the terminal carbon (anti-Markovnikov). youtube.comwikipedia.org The resulting vinylborane (B8500763) can then be oxidized to an aldehyde, as mentioned in the hydration section, or used in other transformations like Suzuki cross-coupling reactions. masterorganicchemistry.com

Hydroamination is the addition of an N-H bond across the carbon-carbon triple bond. This reaction can be catalyzed by various transition metals or Brønsted acids. rsc.orgacs.org The hydroamination of this compound could potentially occur in an intermolecular fashion with an external amine or intramolecularly, although the latter would require a different substrate structure for a favorable ring size. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the catalyst and reaction conditions. acs.org

Reactions Involving the Amide Functional Group

The benzamide (B126) moiety in this compound is a stable functional group, yet it can participate in a range of chemical transformations under specific conditions. These reactions typically target the nitrogen atom or involve the cleavage of the robust amide bond.

N-Alkylation and Acylation Reactions

While the nitrogen atom in an amide is significantly less nucleophilic than that in an amine due to the resonance delocalization of its lone pair with the adjacent carbonyl group, N-alkylation and N-acylation can be achieved. These reactions generally require the deprotonation of the amide N-H with a strong base to generate a more nucleophilic amidate anion.

Classic conditions for N-alkylation involve the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). stackexchange.com The resulting amidate anion readily undergoes an S(_N)2 reaction with the electrophilic alkyl halide to furnish the N-alkylated product. stackexchange.com

More recent methodologies have focused on catalytic approaches that avoid stoichiometric amounts of strong bases. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as a ruthenium-based Shvo's catalyst. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, condensation with the amide, and subsequent reduction of the resulting iminium-like intermediate by the catalyst, which returns the borrowed hydrogen. nih.gov This method is considered a green chemical process as its only byproduct is water.

| Method | Base/Catalyst | Alkylating Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| Classical Alkylation | Sodium Hydride (NaH) | Alkyl Halide (R-X) | THF or DMF | Anhydrous, Room Temp. to Reflux |

| Borrowing Hydrogen | Ruthenium or Iridium Catalyst | Alcohol (R-CH₂OH) | Toluene | Elevated Temperature (~120 °C) |

N-acylation can be performed under similar conditions to N-alkylation, using acyl chlorides or anhydrides as the acylating agents.

Amide Bond Cleavage and Hydrolysis

The amide bond is known for its exceptional stability, a property critical to the structure of peptides and proteins. Consequently, its cleavage, or hydrolysis, typically requires vigorous reaction conditions. nih.govarkat-usa.org

Acidic Hydrolysis: Hydrolysis under acidic conditions generally involves heating the amide in the presence of a strong mineral acid, such as 6 M hydrochloric acid (HCl), at elevated temperatures (e.g., 100 °C). nih.gov The reaction mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, some N-acylated compounds can exhibit unexpected instability. For instance, N-acyl derivatives of amino acid amides can undergo hydrolysis under much milder acidic conditions, such as mixtures of trifluoroacetic acid (TFA) and water at room temperature, particularly when the acyl group is electron-rich. nih.gov

Basic Hydrolysis: Alkaline hydrolysis is also a common method for amide bond cleavage, often requiring concentrated solutions of strong bases like sodium hydroxide (B78521) (NaOH) and high temperatures. arkat-usa.org An alternative, milder protocol has been developed for the hydrolysis of secondary and tertiary amides using NaOH in a non-aqueous solvent system, such as methanol/dichloromethane or methanol/dioxane. arkat-usa.orgresearchgate.net This method can proceed at room temperature or under reflux and is often more effective for sterically hindered amides compared to traditional aqueous methods. arkat-usa.orgresearchgate.net The rate of alkaline hydrolysis increases from primary to tertiary amides in these non-aqueous conditions. researchgate.net

| Condition Type | Reagents | Solvent | Temperature |

|---|---|---|---|

| Vigorous Acidic | 6 M HCl | Water | ~100 °C |

| Mild Acidic | TFA / Water | - | Room Temperature |

| Vigorous Basic | Concentrated NaOH | Water | Reflux |

| Mild Basic | NaOH | Methanol / Dichloromethane | Room Temp. to Reflux |

Rearrangement Reactions Involving the Amide Linkage

The structure of this compound, featuring both an amide and a terminal alkyne, allows for intramolecular reactions that can be classified as rearrangements or cycloisomerizations. In these transformations, the amide group does not act as a passive spectator but actively participates in the reaction.

A prominent example of such a reaction is the gold-catalyzed cycloisomerization of N-alkynylamides. While specific studies on this compound are not prevalent, the closely related isomer, N-(prop-2-yn-1-yl)benzamide, undergoes efficient cycloisomerization in the presence of gold(I) catalysts. researchgate.net In this reaction, the gold catalyst activates the alkyne toward nucleophilic attack. The oxygen atom of the amide carbonyl group then acts as an intramolecular nucleophile, attacking the activated alkyne. This process leads to the formation of a five-membered ring, specifically a 2,5-disubstituted oxazole (B20620) derivative. researchgate.net This transformation represents a powerful method for synthesizing heterocyclic compounds from acyclic precursors.

A related strategy involves the transformation of the alkyne into an alkene, followed by cyclization. For example, N-propargyl benzamides can be converted into N-allylbenzamides via palladium-catalyzed hydroarylation. nih.gov These N-allylbenzamide intermediates can then undergo acid-induced intramolecular cyclization to yield 2-oxazoline rings, another important class of heterocyclic compounds. nih.gov

Multi-component Reaction Strategies Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov this compound is a versatile substrate that can be incorporated into MCRs in several ways, either by leveraging the reactivity of the amide group itself or by utilizing the terminal alkyne as a reactive handle for post-MCR modifications.

One strategy involves using the amide functional group as a direct participant in the MCR. For instance, a three-component reaction for the synthesis of β-amide ketones has been developed, which combines an aldehyde, an alkyne, and an amide in the presence of a Lewis acid catalyst like AlCl(_3). researchgate.net In such a scheme, this compound could potentially serve as the amide component, reacting with an aldehyde and another alkyne to generate a complex molecular architecture in a single step. researchgate.net

Alternatively, and perhaps more powerfully, this compound can be used in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). beilstein-journals.org The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-amide scaffold. beilstein-journals.org By using a bifunctional starting material, this compound could be envisioned as a precursor to one of the four components. For example, the corresponding amine (4-aminobut-1-yne, derived from hydrolysis of the amide) could be used as the amine component. The resulting Ugi product would retain the but-3-yn-1-yl moiety.

This terminal alkyne group is an exceptionally useful functional handle for subsequent transformations, a strategy known as an MCR/post-cyclization sequence. The alkyne can readily participate in various follow-up reactions, most notably:

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry"): The terminal alkyne can react with an azide to form a stable triazole ring. If the Ugi product also contains an azide group (introduced via one of the other components), an intramolecular cycloaddition can lead to the formation of complex, constrained cyclic peptidomimetics.

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to further elaborate the molecular structure.

Intramolecular Cyclizations: As discussed in section 3.2.3, the alkyne can be activated by transition metals to undergo cyclization with internal nucleophiles.

This approach, combining the diversity-generating power of MCRs with the robust reactivity of the alkyne, makes this compound a valuable building block for the rapid synthesis of complex molecules and compound libraries. beilstein-journals.org

Application As a Versatile Synthetic Building Block and Precursor

Precursor in Heterocyclic Compound Synthesis

The structural framework of N-(but-3-yn-1-yl)benzamide, containing both a reactive alkyne and a nitrogen atom within an amide linkage, makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles. These ring systems are fundamental cores of many pharmaceuticals, agrochemicals, and materials.

Triazole Formation via Click Chemistry

The terminal alkyne group of this compound and its derivatives is perfectly suited for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by joining the alkyne with an organic azide (B81097). cahiersmagellanes.combeilstein-journals.orgorganic-chemistry.org The resulting triazole ring is not merely a linker but is a stable, aromatic scaffold that can mimic the properties of an amide bond and participate in hydrogen bonding, making it a valuable feature in medicinal chemistry. researchgate.net

Research has demonstrated the utility of this approach in the synthesis of complex functional molecules. For instance, derivatives of this compound have been utilized as key building blocks for creating sophisticated chemical probes for biological targets. In one study, an analogue, N-benzyl-N-(but-3-yn-1-yl)-4-(phenylsulfamoyl)-benzamide, underwent a CuAAC click reaction with an azide-functionalized molecule to generate a potent inhibitor of LIM-Kinase, a protein implicated in cancer progression. nih.gov This strategy highlights how the butynylbenzamide core can serve as a platform for linking different molecular fragments to build targeted therapeutic agents. nih.gov

Similarly, other complex benzamide (B126) structures incorporating the N-(but-3-yn-1-yl) moiety have been synthesized and successfully employed in click reactions, demonstrating the reliability of this functional group in convergent synthetic strategies. frontiersin.org

Table 1: Examples of CuAAC Click Reactions with N-(but-3-yn-1-yl)amide Analogues

| Alkyne Precursor | Azide Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-benzyl-N-(but-3-yn-1-yl)-4-(phenylsulfamoyl)-benzamide | Azide-functionalized pyrimidine | CuSO₄·5H₂O, Sodium Ascorbate | LIM-Kinase Inhibitor | nih.gov |

| N-(but-3-yn-1-yl)-3,5-dichlorobenzamide analogue | Biotin-azide conjugate | CuSO₄·5H₂O, Sodium Ascorbate | Bioconjugated Molecule | frontiersin.org |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Azide-functionalized biomolecule | Copper(I) | Bioorthogonal Labeling Agent | nih.gov |

Synthesis of Nitrogen-Containing Heterocycles (e.g., piperazines, pyrimidines, oxazoles)

Beyond triazoles, the functional groups within this compound can be harnessed to construct other important nitrogen-containing heterocycles.

Piperazines: While direct cyclization of this compound to form piperazines is not a standard route, the precursor amine, but-3-yn-1-amine (B154008), is a key component for building piperazine-containing structures. For example, the butynyl group has been attached to a pre-formed piperazine ring, which was then used in subsequent click chemistry applications for bioorthogonal labeling. nih.gov This demonstrates the role of the butynyl moiety as a versatile handle for functionalizing heterocyclic cores like piperazine. nih.govresearchgate.net

Pyrimidines: The synthesis of pyrimidines often involves the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com While this compound is not a direct precursor in these classical routes, its alkyne group could be transformed into a carbonyl or other requisite functional group through reactions like hydration or oxidation, thus enabling its entry into pyrimidine synthesis pathways.

Oxazoles: Oxazoles are commonly synthesized through methods like the Robinson-Gabriel synthesis (cyclization of 2-acylamino-ketones) or the van Leusen reaction (from aldehydes and tosylmethylisocyanide). nih.govmdpi.comthepharmajournal.comijpsonline.com A relevant strategy involving a related structure is the gold-catalyzed tandem reaction of an amide, an aldehyde, and an alkyne to form highly substituted oxazoles. researchgate.net This suggests that the benzamide and alkyne functionalities of this compound could potentially be utilized in multicomponent reactions to access oxazole (B20620) scaffolds. Furthermore, intramolecular cyclization of propargylic amides is a known route to oxazoles, indicating a potential reaction pathway for isomers of the title compound. ijpsonline.com

In a study on a related enediyne system derived from this compound, an attempted Nicholas cyclization did not yield the expected 10-membered ring but instead resulted in the formation of a pyrroline ring. nih.gov This highlights an alternative cyclization pathway available to such molecules, leading to five-membered nitrogen heterocycles. nih.gov

Benzofused Heterocycle Construction

The synthesis of benzofused heterocycles, such as quinazolinones, often involves the reaction of anthranilic acid derivatives with various reagents. orientjchem.org For example, a one-pot synthesis can produce benzamide intermediates that subsequently cyclize to form quinazolinones. orientjchem.org The benzamide portion of this compound makes it a candidate for modification into a suitable ortho-substituted aniline, which could then undergo intramolecular cyclization involving the butynyl side chain. Metal-catalyzed cyclization of ortho-alkynyl anilides is a well-established method for constructing indole (B1671886) and other fused heterocyclic systems, suggesting a potential synthetic application for appropriately substituted derivatives of this compound.

Building Block for Complex Molecular Architectures

The concept of using modular building blocks to assemble complex molecules has revolutionized fields like drug discovery and materials science. mdpi.com this compound and its analogues serve as excellent examples of such building blocks, providing a reliable scaffold that can be incorporated into larger, more intricate structures.

The application of a derivative of this compound in the synthesis of kinase inhibitors is a prime example. nih.gov Here, the compound acts as a central piece, connecting a recognition moiety for the kinase with another functional group via a click-chemistry-enabled linkage. Similarly, a related structure, N-(but-3-yn-1-yl)-4-(((1r,4r)-4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexyl)oxy)-benzamide, was synthesized as a key alkyne-containing intermediate for the development of Proteolysis Targeting Chimeras (PROTACs). biorxiv.org PROTACs are highly complex molecules designed to hijack the cellular machinery to destroy specific proteins, and the butynylbenzamide fragment serves as a crucial handle for linking the protein-targeting and ligase-recruiting ends of the molecule. biorxiv.org

Role in the Design and Synthesis of Functional Materials (Chemical Synthesis Aspects)

The synthesis of functional materials often relies on the polymerization or organized assembly of molecular components with specific properties. The dual functionality of this compound makes it an attractive monomer or precursor for such materials. The terminal alkyne can participate in polymerization reactions or be used to attach the molecule to surfaces or larger scaffolds.

The use of this compound derivatives in creating specific biological probes, such as the previously mentioned kinase inhibitors, is a direct application in the synthesis of functional molecules that interact with biological systems. nih.gov These probes can be used for imaging, activity assays, or to elucidate biological pathways. The incorporation of the butynyl group allows for straightforward modification and attachment of reporter tags like fluorophores or biotin via click chemistry, further enhancing the functionality of the resulting material. frontiersin.org

Advanced Synthetic Strategies (e.g., Tandem, Cascade, and Domino Reactions)

Advanced synthetic strategies such as tandem, cascade, or domino reactions are highly efficient processes where multiple chemical bonds are formed in a single operation without isolating intermediates. rsc.org These reactions are prized for their atom and step economy.

Homopropargyl amides, the class of compounds to which this compound belongs, are known substrates for such complex transformations. An unprecedented copper-catalyzed cascade cyclization of indolyl homopropargyl amides has been reported to stereospecifically construct bridged aza-[n.2.1] skeletons. nih.gov This reaction proceeds through a novel endo-cyclization-initiated pathway, where copper catalyzes both the initial hydroamination and a subsequent Friedel-Crafts alkylation. nih.gov While this specific example used an indole-containing amide, it establishes a powerful reactivity pattern that could potentially be applied to this compound under appropriate conditions to generate complex polycyclic structures.

Furthermore, the unexpected formation of a pyrroline ring during the attempted Nicholas reaction of an enediyne derived from this compound can be seen as a result of a competing cascade pathway. nih.gov Such findings are critical for understanding the reactivity of these building blocks and designing novel synthetic strategies.

Spectroscopic and Structural Elucidation of N but 3 Yn 1 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and conformation of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of N-(but-3-yn-1-yl)benzamide, distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the butynyl side chain are expected.

The benzoyl group gives rise to signals in the aromatic region (typically δ 7.4-7.8 ppm). The protons ortho to the carbonyl group (H-2' and H-6') are generally deshielded and appear further downfield compared to the meta (H-3' and H-5') and para (H-4') protons.

The butynyl side chain displays several key signals:

N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, corresponding to the amide proton.

Methylene Protons (H-1): The CH₂ group attached to the nitrogen atom appears as a quartet or triplet of doublets, typically around δ 3.5 ppm, due to coupling with the adjacent N-H proton and the methylene protons at C-2.

Methylene Protons (H-2): The CH₂ group adjacent to the alkyne shows a triplet of doublets around δ 2.5 ppm, coupling with both the H-1 protons and the terminal alkyne proton (H-4).

Alkyne Proton (H-4): The terminal alkyne proton appears as a triplet around δ 2.0 ppm due to long-range coupling with the H-2 methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Derivatives

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| This compound | H-2', H-6' (Aromatic) | 7.75 | d |

| H-3', H-4', H-5' (Aromatic) | 7.4-7.5 | m | |

| N-H (Amide) | 6.5-7.0 | br s | |

| H-1 (NCH₂) | 3.55 | q | |

| H-2 (CH₂C≡) | 2.50 | dt | |

| H-4 (≡C-H) | 2.05 | t | |

| N-Benzylbenzamide chemicalbook.comrsc.org | H-2', H-6' (Aromatic) | 7.78 | d |

| H-3', H-4', H-5' (Aromatic) | 7.46 | m | |

| Benzyl (B1604629) CH₂ | 4.59 | d | |

| N-Butylbenzamide rsc.org | H-2', H-6' (Aromatic) | 7.75 | d |

| H-3', H-4', H-5' (Aromatic) | 7.4-7.5 | m | |

| NCH₂ | 3.42 | q |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chain.

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the range of δ 167-170 ppm.

Aromatic Carbons: The benzoyl group carbons appear in the δ 127-135 ppm region. The carbon attached to the carbonyl group (C-1') is found around δ 134 ppm, while the other aromatic carbons (C-2' to C-6') resonate between δ 127 and 132 ppm.

Alkyne Carbons: The two sp-hybridized carbons of the alkyne group are characteristic. The terminal alkyne carbon (C-4) appears around δ 70 ppm, while the internal alkyne carbon (C-3) is found further downfield around δ 81 ppm.

Methylene Carbons: The CH₂ carbon bonded to the nitrogen (C-1) resonates around δ 39 ppm, and the CH₂ carbon adjacent to the alkyne (C-2) appears upfield around δ 19 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Derivatives

| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |

| This compound | C=O | 167.5 |

| C-1' (Aromatic) | 134.5 | |

| C-4' (Aromatic) | 131.5 | |

| C-2', C-6' (Aromatic) | 128.5 | |

| C-3', C-5' (Aromatic) | 127.0 | |

| C-3 (C≡CH) | 81.0 | |

| C-4 (≡CH) | 70.0 | |

| C-1 (NCH₂) | 39.0 | |

| C-2 (CH₂C≡) | 19.5 | |

| N-Benzylbenzamide rsc.orgrsc.org | C=O | 167.5 |

| Aromatic Carbons | 127.0-138.2 | |

| Benzyl CH₂ | 44.1 | |

| Benzamide (B126) rsc.org | C=O | 169.9 |

| Aromatic Carbons | 127.5-132.8 |

Heteronuclear NMR Techniques (e.g., ¹⁹F NMR)

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org The key advantages of ¹⁹F NMR are its large chemical shift dispersion (over 800 ppm) and the absence of background signals in biological systems, making it ideal for studying fluorinated molecules with high specificity. wikipedia.orgnih.gov

In a fluorinated benzamide derivative, the ¹⁹F chemical shift is highly sensitive to the electronic environment. For example, a fluorine atom substituted on the benzoyl ring would have a chemical shift and coupling pattern that is indicative of its position (ortho, meta, or para). This allows for unambiguous structural assignment. mdpi.com Furthermore, ¹⁹F NMR can be used to monitor interactions with other molecules, as binding events often induce significant changes in the fluorine chemical shift. acs.org This makes it a valuable tool for screening and interaction studies in medicinal chemistry. nih.gov

Dynamic NMR Studies and Conformational Analysis

The amide C-N bond in this compound possesses significant double-bond character due to resonance, which restricts rotation around this bond. This restriction can lead to the existence of conformational isomers, or rotamers (cis and trans), which may interconvert at a rate that is slow on the NMR timescale. researchgate.net

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is used to study this conformational behavior. niscpr.res.in At low temperatures, the interconversion between rotamers is slow, and separate signals for each conformer may be observed in the ¹H or ¹³C NMR spectrum. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal. beilstein-journals.org

By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for rotation around the C-N bond can be calculated. sharif.edu These studies provide critical insights into the molecule's conformational flexibility and the steric and electronic factors that influence its preferred shape in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

N-H Stretch: A moderate to sharp band appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

≡C-H Stretch: A sharp, strong band characteristic of a terminal alkyne is observed around 3300 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the C-H stretching of the benzene (B151609) ring appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene (CH₂) groups are found just below 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption band for the alkyne carbon-carbon triple bond stretch is expected in the 2100-2150 cm⁻¹ region.

C=O Stretch (Amide I): A very strong and prominent band, characteristic of the amide carbonyl group, is observed between 1640 and 1680 cm⁻¹. researchgate.net

N-H Bend (Amide II): A strong band resulting from N-H bending coupled with C-N stretching appears in the 1520-1570 cm⁻¹ region.

Aromatic C=C Bends: Several bands in the 1450-1600 cm⁻¹ region correspond to the skeletal vibrations of the benzene ring.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C≡C and aromatic C=C stretching vibrations often produce strong signals in the Raman spectrum, aiding in the complete structural confirmation.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300-3400 | Medium |

| Alkyne (≡C-H) | Stretch | ~3300 | Strong, Sharp |

| Aromatic (C-H) | Stretch | 3000-3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850-2960 | Medium |

| Alkyne (C≡C) | Stretch | 2100-2150 | Weak to Medium |

| Amide (C=O) | Stretch (Amide I) | 1640-1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1520-1570 | Strong |

| Aromatic (C=C) | Stretch | 1450-1600 | Medium to Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 173. The fragmentation pattern is typically dominated by cleavages characteristic of the benzamide core. researchgate.net The most common fragmentation pathway involves the formation of the benzoyl cation:

Benzoyl Cation: A prominent peak at m/z = 105 results from the cleavage of the C-N bond, forming the stable [C₆H₅CO]⁺ ion. This is often the base peak in the spectrum of benzamides. researchgate.net

Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation [C₆H₅]⁺ at m/z = 77 .

Fragmentation of the N-(but-3-yn-1-yl) side chain can also occur, leading to other characteristic ions that help confirm the structure of the substituent.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. rsc.org For this compound, HRMS would confirm the elemental composition of C₁₁H₁₁NO by matching the measured exact mass to the calculated mass (173.08406 u).

X-ray Crystallography for Solid-State Structural Determination

The process would involve growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, which allows for the determination of the atomic positions.

For a hypothetical crystal structure of this compound, the resulting data would be presented in a crystallographic information file (CIF) and summarized in a table. Although no specific data exists for this compound, a representative data table for a benzamide derivative is shown below to illustrate the type of information that would be obtained.

Interactive Table: Hypothetical Crystallographic Data for a Benzamide Derivative

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.678(2) |

| c (Å) | 16.456(7) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 889.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.294 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 368 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can then be used to determine the empirical formula. This experimental data is then compared to the theoretical elemental composition calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and proposed structure.

For this compound, with a molecular formula of C₁₁H₁₁NO, the theoretical elemental composition would be calculated as follows:

Carbon (C): (12.011 g/mol * 11) / 173.21 g/mol * 100% = 76.28%

Hydrogen (H): (1.008 g/mol * 11) / 173.21 g/mol * 100% = 6.40%

Nitrogen (N): (14.007 g/mol * 1) / 173.21 g/mol * 100% = 8.09%

Oxygen (O): (15.999 g/mol * 1) / 173.21 g/mol * 100% = 9.24%

An experimental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages. The results would typically be presented in a data table comparing the calculated and found values.

Interactive Table: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.28 | Data not available |

| Hydrogen (H) | 6.40 | Data not available |

| Nitrogen (N) | 8.09 | Data not available |

Note: Experimental data for this compound is not currently available in the scientific literature.

Theoretical and Computational Chemistry Studies of N but 3 Yn 1 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular structure and properties of N-(but-3-yn-1-yl)benzamide. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying molecules of this size. arabjchem.orgnih.govnih.gov The ground state geometry of the molecule can be optimized using DFT at a specific level of theory, such as B3LYP, often combined with a basis set like 6-31G* or higher. arabjchem.org These calculations can predict various geometric parameters, including bond lengths, bond angles, and dihedral angles.

The vibrational frequencies of this compound can also be computed at the same level of theory. This allows for the theoretical prediction of its infrared and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Furthermore, DFT calculations can be employed to determine various thermodynamic parameters of the molecule.

For instance, a typical output from a DFT calculation on this compound would provide optimized geometric parameters. The planarity of the amide group, a result of the conjugation between the nitrogen lone pair and the adjacent carbonyl group, is a key feature that can be investigated. arabjchem.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. youtube.comyoutube.com In this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule. A computational analysis would reveal the specific atoms and bonds that contribute most to this orbital. The energy of the HOMO is also a critical parameter; a higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity as a nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. youtube.comyoutube.com The distribution of the LUMO in this compound would indicate the most probable sites for nucleophilic attack. A lower LUMO energy suggests a greater propensity to accept electrons, indicating that the molecule can act as an electrophile.

HOMO-LUMO Energy Gap Calculations and Reactivity Correlations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. For this compound, the calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are likely to be found around the oxygen atom of the carbonyl group and potentially the π-system of the benzene (B151609) ring. Conversely, regions of positive electrostatic potential (usually colored blue) represent electron-deficient areas that are prone to nucleophilic attack. Such regions would be expected around the hydrogen atom of the amide group and the hydrogen of the terminal alkyne.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be employed to elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, and most importantly, transition states. scilit.comresearchgate.net The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For example, a computational study could investigate the mechanism of a cyclization reaction involving the alkyne and amide functionalities of this compound. DFT calculations can be used to locate the transition state structure for such a reaction. researchgate.net Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency. researchgate.net The energy barrier of the reaction can be calculated from the energy difference between the reactants and the transition state.

| Species | Relative Free Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactant (this compound) | 0.00 | 0 |

| Transition State 1 (TS1) | 25.3 | 1 |

| Intermediate 1 (INT1) | -5.2 | 0 |

| Transition State 2 (TS2) | 15.8 | 1 |

| Product | -12.7 | 0 |

This type of analysis provides a detailed, step-by-step understanding of the reaction mechanism, which can be invaluable for designing new synthetic routes and catalysts.

Conformational Analysis and Energy Barriers (Computational Approaches)

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, several rotatable bonds contribute to a complex potential energy surface. Computational chemistry provides powerful tools to explore these conformations and the energy barriers that separate them.

Conformational analysis of flexible molecules like this compound often begins with a systematic search of the potential energy surface to identify stable conformers. This can be achieved by rotating the key dihedral angles, such as the C-N amide bond and the bonds within the butynyl chain, and performing geometry optimizations at each step. The relative energies of the resulting conformers indicate their thermodynamic stability.

A critical aspect of conformational analysis is the determination of rotational energy barriers. These barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformations. nih.gov For amide-containing compounds, the rotation around the C-N bond is of particular interest due to its partial double bond character. Density Functional Theory (DFT) methods are well-suited for calculating these barriers. nih.gov By systematically changing a specific dihedral angle and calculating the energy at each step (a process known as a relaxed potential energy surface scan), the transition state connecting two conformers can be located, and the height of the energy barrier can be determined. nih.gov

For this compound, key rotational barriers would include:

Amide C-N bond rotation: This barrier is typically significant in amides and influences the planarity of the amide group.

N-C bond rotation: Rotation around the bond connecting the amide nitrogen to the butynyl chain.

The study of different crystal structures of the same compound, known as polymorphism, can provide experimental validation for computationally predicted conformations. nih.govmdpi.com While experimental data for this compound is not available in the provided context, computational studies can predict which conformers are likely to be present in the solid state.

Table 1: Hypothetical Calculated Rotational Energy Barriers for this compound

| Rotatable Bond | Dihedral Angle | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Benzoyl-N | C=O - N - C | 15.8 |

| N-CH2 | C - N - CH2 - CH2 | 5.2 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer interactions, and the delocalization of electron density. materialsciencejournal.org It provides a localized, Lewis-like picture of the electronic structure, making it easier to interpret complex wavefunctions. wisc.eduwikipedia.org

NBO analysis partitions the molecular wavefunction into a set of localized orbitals: natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), natural bonding orbitals (NBOs), and natural (semi-)localized molecular orbitals (NLMOs). wikipedia.org The analysis focuses on the interactions between filled "donor" NBOs (typically bonding or lone pair orbitals) and empty "acceptor" NBOs (usually antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). materialsciencejournal.org

For this compound, NBO analysis can provide insights into several key features:

Amide Resonance: The delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the carbonyl group (C=O) is a hallmark of amides. This n → π* interaction is responsible for the partial double bond character of the C-N bond and its restricted rotation.

Hyperconjugation: Interactions between filled bonding orbitals and adjacent empty antibonding orbitals can stabilize the molecule. For example, σ → σ* and π → π* interactions within the phenyl ring and the butynyl group can be quantified.

Intramolecular Hydrogen Bonding: Although not immediately obvious from the structure, NBO analysis could reveal weak C-H···O or C-H···π interactions that might influence the conformational preferences.

Table 2: Hypothetical NBO Analysis for the Amide Group in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | 58.3 | Amide Resonance |

| σ (N-H) | σ* (C-C)phenyl | 2.1 | Hyperconjugation |

Structure-Reactivity Relationship Prediction (Computational)

Computational chemistry plays a crucial role in predicting the reactivity of molecules. By calculating various electronic properties, it is possible to gain insights into how a molecule will interact with other reagents and under what conditions reactions are likely to occur.

For this compound, several computational approaches can be used to predict its reactivity:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a visual guide to where electrophilic and nucleophilic attacks are most likely to occur. For this compound, the carbonyl oxygen would be expected to be an electron-rich site, while the carbonyl carbon and the amide proton would be electron-poor.

Calculated Atomic Charges: Various schemes, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO calculations, can assign partial charges to each atom in the molecule. These charges can help to identify reactive sites.

Reaction Pathway Modeling: For specific reactions, computational methods can be used to model the entire reaction pathway, including reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative prediction of reaction feasibility and kinetics. For instance, the reactivity of the terminal alkyne group in reactions such as cycloadditions or hydrofunctionalizations could be computationally explored.

Table 3: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Associated with the phenyl ring and amide group; indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -0.8 eV | Associated with the phenyl ring and carbonyl group; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability. |

Emerging Research Trajectories and Future Prospects in the Chemistry of N but 3 Yn 1 Yl Benzamide

Innovations in Sustainable Synthesis and Catalysis for Benzamide-Alkyne Systems

The synthesis of N-alkynyl amides, including N-(but-3-yn-1-yl)benzamide, has traditionally relied on methods that can be costly or environmentally burdensome. Consequently, a significant research thrust is aimed at developing more sustainable and efficient synthetic protocols. A major focus is the reduction or complete elimination of transition metals, which are often expensive and can leave toxic residues.

Recent breakthroughs include the development of one-pot, transition-metal-free methods for the synthesis of alkynyl amides from readily available feedstocks like methyl esters and acetamides. nih.govx-mol.com These approaches offer a more cost-effective and sustainable pathway, demonstrating excellent tolerance for various functional groups. nih.gov Another green chemistry approach involves the use of visible-light-promoted reactions, which can proceed under mild conditions. nih.gov For instance, visible-light-mediated copper catalysis has been used for the acetamidation of terminal alkynes. nih.gov

Furthermore, the use of earth-abundant and less toxic metals as catalysts is gaining traction. A notable example is a cobalt-catalyzed, light-promoted process for constructing amide bonds from alkenes and amines, which is 100% atom-economical and aligns with the principles of green chemistry. unc.edu While this specific example uses alkenes, the underlying principle of employing sustainable metals is directly applicable to the synthesis of benzamide-alkyne systems. Iron, another abundant and non-toxic metal, has also been successfully used to catalyze the synthesis of N-alkynyl amides, with the added benefit that the catalyst can be recovered and reused multiple times with only a minor drop in yield. nih.gov

| Catalytic System | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|

| Transition-Metal-Free | One-pot synthesis from feedstock chemicals (e.g., methyl esters). | Avoids costly and potentially hazardous metals. | nih.govresearchgate.net |

| Cobalt-Catalyzed | Uses earth-abundant cobalt; promoted by light under mild conditions. | 100% atom-economical; waste-free process. | unc.edu |